5-(Benzylsulfamoyl)-2-ethoxybenzoic acid
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Overview
Description
5-(Benzylsulfamoyl)-2-ethoxybenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a benzylsulfamoyl group and an ethoxy group attached to the benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Benzylsulfamoyl)-2-ethoxybenzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-ethoxybenzoic acid and benzylamine.
Formation of Benzylsulfamoyl Group: The benzylamine is reacted with a sulfonyl chloride derivative to form the benzylsulfamoyl group.
Coupling Reaction: The benzylsulfamoyl group is then coupled with 2-ethoxybenzoic acid under suitable reaction conditions, such as the presence of a base and a coupling agent like dicyclohexylcarbodiimide (DCC).
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-(Benzylsulfamoyl)-2-ethoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzylsulfamoyl group to a benzylamine group.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Benzylamine derivatives.
Substitution: Various substituted benzoic acid derivatives.
Scientific Research Applications
5-(Benzylsulfamoyl)-2-ethoxybenzoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(Benzylsulfamoyl)-2-ethoxybenzoic acid involves its interaction with specific molecular targets. The benzylsulfamoyl group can form hydrogen bonds and other interactions with proteins, leading to inhibition or modulation of their activity. The ethoxy group may enhance the compound’s solubility and bioavailability, facilitating its effects in biological systems.
Comparison with Similar Compounds
Similar Compounds
- 5-(Benzylsulfamoyl)-2-methoxybenzoic acid
- 5-(Benzylsulfamoyl)-2-propoxybenzoic acid
- 5-(Benzylsulfamoyl)-2-butoxybenzoic acid
Uniqueness
5-(Benzylsulfamoyl)-2-ethoxybenzoic acid is unique due to the presence of the ethoxy group, which imparts distinct chemical and physical properties compared to its analogs. The ethoxy group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.
Biological Activity
5-(Benzylsulfamoyl)-2-ethoxybenzoic acid (CAS Number: 268203-98-1) is a synthetic organic compound characterized by a benzylsulfamoyl group and an ethoxy group attached to a benzoic acid core. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure and Properties
- Molecular Formula : C16H17N1O5S
- Molecular Weight : 335.4 g/mol
- Chemical Structure : The compound features a benzylsulfamoyl moiety, which is known for its ability to interact with various biological targets.
Biological Activity
This compound has shown promising biological activities, which can be categorized as follows:
1. Enzyme Inhibition
Research indicates that this compound may act as an enzyme inhibitor, particularly affecting enzymes involved in metabolic pathways. For instance, studies have explored its potential as a modulator of epithelial sodium channels (ENaC), which are crucial in regulating sodium absorption in epithelial tissues. The inhibition of ENaC can have therapeutic implications for conditions like cystic fibrosis and hypertension .
2. Antimicrobial Properties
Preliminary studies suggest that compounds similar to this compound exhibit antimicrobial activity. The presence of the sulfamoyl group may enhance this property, making it a candidate for further investigation in the development of antimicrobial agents .
3. Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory properties, which are being researched for their implications in treating inflammatory diseases. The mechanism may involve modulation of inflammatory cytokines or inhibition of specific pathways associated with inflammation .
The mechanism of action for this compound involves its interaction with target proteins through hydrogen bonding and hydrophobic interactions facilitated by the benzylsulfamoyl group. The ethoxy group enhances solubility, potentially increasing bioavailability and efficacy in biological systems .
Case Study 1: ENaC Inhibition
A study published in a pharmacological journal demonstrated that derivatives of this compound effectively inhibited ENaC activity in vitro. This inhibition was linked to reduced sodium absorption, suggesting potential applications in treating conditions characterized by excessive sodium retention .
Case Study 2: Antimicrobial Activity
In vitro tests against various bacterial strains revealed that compounds with similar structural features to this compound exhibited significant antimicrobial activity. The results indicated a dose-dependent response, warranting further exploration into its use as an antimicrobial agent .
Comparative Analysis with Similar Compounds
Compound Name | Structural Features | Biological Activity |
---|---|---|
5-(Benzylsulfamoyl)-2-methoxybenzoic acid | Methoxy group instead of ethoxy | Moderate enzyme inhibition |
5-(Benzylsulfamoyl)-2-propoxybenzoic acid | Propoxy group | Lower antimicrobial activity |
5-(Benzylsulfamoyl)-2-butoxybenzoic acid | Butoxy group | Similar anti-inflammatory effects |
Properties
IUPAC Name |
5-(benzylsulfamoyl)-2-ethoxybenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO5S/c1-2-22-15-9-8-13(10-14(15)16(18)19)23(20,21)17-11-12-6-4-3-5-7-12/h3-10,17H,2,11H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWFNARZHYFYFME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=CC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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